molecular formula C22H24N2O5S B2916432 3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863556-08-5

3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2916432
CAS RN: 863556-08-5
M. Wt: 428.5
InChI Key: HFZXZDJNXPWNLM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide, also known as TMTB, is a synthetic compound that has gained attention for its potential use in scientific research. TMTB is a member of the benzamide family of compounds and is known to have a thiazole ring and a methoxyphenyl group attached to its structure. In

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to 3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activities, surpassing the reference drug in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This highlights the potential therapeutic applications of structurally related compounds in cancer treatment.

Enzyme Inhibitory Activities

Research into the enzyme inhibitory properties of related compounds reveals their potential in addressing diseases through enzyme modulation. For example, a study on polymethoxylated-pyrazoline benzene sulfonamides, including compounds with trimethoxy groups, demonstrated significant inhibitory activities against carbonic anhydrase isoenzymes, suggesting potential for treating conditions associated with dysregulated enzyme activity (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Antimicrobial Evaluation

Compounds bearing structural resemblance have also been synthesized and evaluated for their antimicrobial properties. For instance, thiazole derivatives, which share some structural features, were synthesized and confirmed to exhibit antimicrobial activity, underscoring the potential of these compounds in combating microbial infections (Chawla, 2016).

Nematocidal Activity

Additionally, novel derivatives containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities, indicating the utility of such compounds in agricultural applications to protect crops from nematode pests (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information for this compound . Therefore, it should be handled with care, following standard safety procedures for handling chemicals.

Mechanism of Action

Target of Action

The compound 3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is part of a group of compounds known as Trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to interact with a variety of targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug efflux, and cell proliferation .

Mode of Action

The TMP group in the compound plays a critical role in its interaction with its targets . For instance, the TMP group is essential for the fitting of the compound into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits tubulin polymerization, a crucial process in cell division . The compound also triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, by inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, thereby preventing cell division . By down-regulating ERK2 protein and inhibiting ERKs phosphorylation, the compound affects the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Result of Action

The compound’s action results in various molecular and cellular effects. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells . By affecting the MAPK/ERK pathway, the compound can alter cell proliferation, differentiation, and survival .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s stability and activity could be affected by pH, temperature, and the presence of other molecules in the cellular environment. The compound’s efficacy could also be influenced by the genetic makeup of the cells, as genetic variations can affect the expression and function of the compound’s targets .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-26-17-7-5-14(6-8-17)22-24-16(13-30-22)9-10-23-21(25)15-11-18(27-2)20(29-4)19(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZXZDJNXPWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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